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Compound of Interest

Compound Name: (R)-1-(3,5-difluorophenyl)ethanol

Cat. No.: B2439065

An In-Depth Technical Guide to (R)-1-(3,5-difluorophenyl)ethanol: Structure,
Stereochemistry, and Synthesis

Executive Summary

(R)-1-(3,5-difluorophenyl)ethanol is a chiral alcohol of significant interest in the
pharmaceutical industry. Its structural features, particularly the difluorinated phenyl ring and the
defined (R)-stereocenter, make it a valuable and highly sought-after building block for the
synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). This
guide provides a comprehensive technical overview of its molecular structure, a detailed
analysis of its absolute stereochemistry based on Cahn-Ingold-Prelog (CIP) rules, expected
analytical characterization data, and a detailed protocol for its efficient asymmetric synthesis
via biocatalysis. The content is intended for researchers, chemists, and professionals in the
field of drug discovery and development.

Introduction: The Significance of a Chiral Building
Block

In modern pharmaceutical development, chirality is a paramount consideration. The three-
dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological
activity, with one enantiomer often being responsible for the desired therapeutic effect while the
other may be inactive or even cause adverse effects. Consequently, the ability to synthesize
enantiomerically pure intermediates is a cornerstone of efficient and safe drug manufacturing.
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(R)-1-(3,5-difluorophenyl)ethanol emerges as a key chiral intermediate in this context. The
presence of the 3,5-difluorophenyl moiety is a common strategy in medicinal chemistry to
enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.
The secondary alcohol provides a reactive handle for further molecular elaboration. Its
structural similarity to intermediates used in the synthesis of neuroprotective agents and NK-1
receptor antagonists underscores its potential as a critical component in the development of
novel therapeutics.[1][2][3] This guide aims to provide the core scientific and technical
information required to understand and utilize this valuable compound.

Molecular Structure and Stereochemistry
Chemical Structure and Properties

The fundamental identity of (R)-1-(3,5-difluorophenyl)ethanol is defined by its chemical
formula and physical properties.

Property Value Source
_ (R)-1-(3,5-

Chemical Name ) IUPAC
difluorophenyl)ethanol

Molecular Formula CsHsF20 [4]

Molecular Weight 158.14 g/mol [4]

CAS Number 209043-54-1 ((R)-isomer) Internal
Colorless to light yellow )

Appearance Typical

liquid/oil

The molecule consists of a central chiral carbon atom bonded to four different substituents: a
hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CHs), and a 3,5-difluorophenyl
group.

Caption: 2D representation of (R)-1-(3,5-difluorophenyl)ethanol.

Stereochemistry and Absolute Configuration
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The designation of the chiral center as "(R)" is determined by the Cahn-Ingold-Prelog (CIP)
priority rules.[5][6] This system provides an unambiguous method for defining the absolute
configuration of a stereocenter.

Step-by-Step CIP Priority Assignment:

« ldentify the Chiral Center: The carbon atom bonded to the hydroxyl group is the stereocenter.

« Identify the Four Substituents: The four groups attached to this carbon are: -OH, -CeHsF2
(3,5-difluorophenyl), -CHs, and -H.

o Assign Priorities (1-4): Priority is assigned based on the atomic number of the atom directly
attached to the chiral center. Higher atomic number equals higher priority.[7]

o

Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number
(Z=8).

o Priority 2: The Carbon atom of the 3,5-difluorophenyl group (-CeHsF2) and the Carbon of
the methyl group (-CHs) are tied (Z=6). To break the tie, we examine the atoms they are
bonded to. The phenyl carbon is bonded to other carbons, while the methyl carbon is
bonded only to hydrogens. Therefore, the 3,5-difluorophenyl group has higher priority.

o Priority 3: The Carbon atom of the methyl group (-CH3).

o Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

« Orient the Molecule: The molecule is oriented so that the lowest priority group (Priority 4, -H)
is pointing away from the viewer (represented by a dashed bond).

o Determine Configuration: With the molecule correctly oriented, a path is traced from Priority
1 - Priority 2 - Priority 3.

o For (R)-1-(3,5-difluorophenyl)ethanol, this path traces a clockwise direction.

o A clockwise direction corresponds to the (R) configuration (from the Latin Rectus for right).

[8]
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Preparation

1. Culture Growth
(Recombinant E. coli expressing
carbonyl reductase)

2. Cell Harvesting
(Centrifugation)

Bioreduction

3. Reaction Setup
- Buffer (e.g., pH 7.0)
- Harvested Cells
- Co-substrate (e.qg., Isopropanol)
- Substrate (3,5-Difluoroacetophenone)

4. Incubation
(e.g., 30°C, 200 rpm, 12-24h)

Workup & Analysis
y
5. Product Extraction
(e.g., with Ethyl Acetate)

'

6. Analysis
- GC for Conversion
- Chiral HPLC for ee

'

7. Purification
(Silica Gel Chromatography)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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